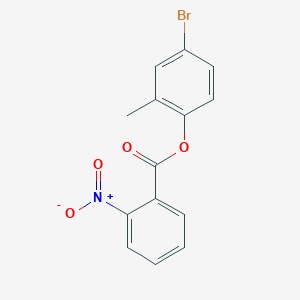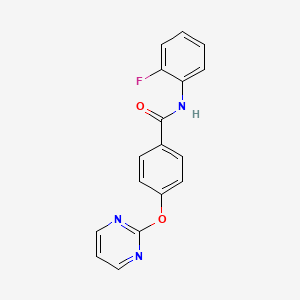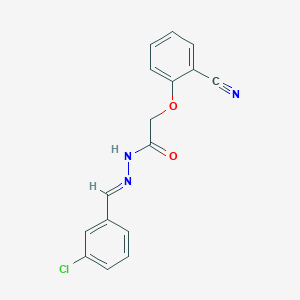![molecular formula C19H31N3O3S B5506755 N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)
N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives often involves strategic functionalization to introduce various substituents, enhancing their biological activity. A study by Sugimoto et al. (1990) on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity demonstrates a similar approach. Substitutions at specific positions on the benzamide and piperidine rings significantly influence the compound's activity, suggesting that precise synthetic strategies are crucial for developing potent inhibitors (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives plays a critical role in their chemical behavior and interaction with biological targets. The study on the crystal structure of N,N′-di-2-pyridylbenzene-1,3-dicarboxamide dimethyl sulfoxide solvate by Qin et al. (2006) provides insights into the non-planar arrangement of rings and the hydrogen bonding interactions, which could be analogous to the structural considerations for “N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide” (Qin et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of piperidine derivatives is influenced by their functional groups. For instance, the presence of a sulfonyl group can significantly affect the compound's reactivity towards nucleophilic substitution, as demonstrated by Sekiguchi et al. (1989) in their study on the reactions of 1-dialkylamino-2,4-dinitronaphthalenes with various amines (Sekiguchi et al., 1989). This suggests that the sulfonyl and piperidine components of “N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide” could offer unique reactivity profiles.
Physical Properties Analysis
The physical properties of piperidine and sulfonyl derivatives, including solubility, melting point, and stability, are pivotal for their application in drug design. While specific data for “N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide” were not found, studies on similar compounds provide a basis for understanding how structural elements affect these properties.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and potential for forming hydrogen bonds, are crucial for the biological activity of piperidine derivatives. The synthesis and evaluation of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides by Khalid et al. (2016) highlight the impact of sulfonyl and piperidine groups on the compound's bioactivity, suggesting avenues for exploring the chemical properties of “N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide” (Khalid et al., 2016).
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
A study found that certain piperidine derivatives, including structures related to N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide, show significant anti-acetylcholinesterase (AChE) activity. These compounds, particularly 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine, demonstrated high potency as AChE inhibitors, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).
Hypoglycemic Activity
Another study investigated the structure-activity relationships of hypoglycemic benzoic acid derivatives, leading to the discovery of repaglinide and related compounds. These findings highlight the therapeutic application of such derivatives in managing type 2 diabetes mellitus, showcasing their significant hypoglycemic activity (Grell et al., 1998).
Biological Activity of O-Substituted Derivatives
Research on O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine revealed notable activity against lipoxygenase, acetylcholinesterase, and butyrylcholinesterase enzymes. These derivatives show promise as therapeutic agents due to their bioactivity profile (Khalid et al., 2013).
Antibacterial Activity
A series of N,N-diethylamide bearing sulfonamides demonstrated marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus. This study underlines the potential use of such compounds in treating bacterial infections (Ajani et al., 2013).
Antidepressant Metabolism
Research on the oxidative metabolism of Lu AA21004, a novel antidepressant, involving human liver enzymes highlighted its biotransformation into various metabolites. This insight is crucial for understanding the pharmacokinetics and mechanism of action of such therapeutic agents (Hvenegaard et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-benzylbutyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-4-16(13-17-9-6-5-7-10-17)14-20-19(23)18-11-8-12-22(15-18)26(24,25)21(2)3/h5-7,9-10,16,18H,4,8,11-15H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBADQRLKDCLWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzylbutyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)


![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)
![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)
![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)